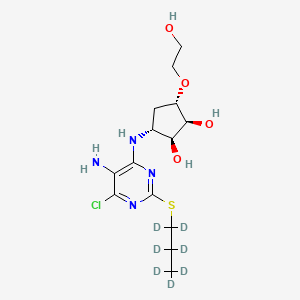
Ticagrelor impurity 2-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticagrelor impurity 2-d7 is a deuterated form of an impurity found in ticagrelor, a medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor impurity 2-d7 involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the preparation of intermediate compounds, followed by the incorporation of deuterium through specific reactions. For example, one method involves the use of deuterated reagents in the presence of catalysts to achieve the desired deuteration.
Industrial Production Methods
Industrial production of this compound follows a similar multi-step synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be scalable and cost-effective, making it suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
Ticagrelor impurity 2-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols). Reaction conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or functionalized derivatives.
Aplicaciones Científicas De Investigación
Ticagrelor impurity 2-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows for the tracking of the compound’s metabolic pathways and the determination of its pharmacokinetic properties.
Metabolic Research: The incorporation of deuterium can help elucidate the metabolic fate of the compound and identify potential metabolites.
Analytical Chemistry: The compound can be used as an internal standard in mass spectrometry and other analytical techniques to improve the accuracy and precision of measurements.
Drug Development: The study of impurities like this compound can provide insights into the stability, safety, and efficacy of the parent drug, aiding in the development of improved formulations.
Mecanismo De Acción
The mechanism of action of ticagrelor impurity 2-d7 is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence and behavior in the body can influence the pharmacokinetics and pharmacodynamics of ticagrelor. The deuterium atoms in this compound may affect its interaction with enzymes and receptors, potentially altering its metabolic stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet medication.
Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor but requires metabolic activation.
Prasugrel: A thienopyridine antiplatelet agent that also targets the P2Y12 receptor but has a different metabolic profile.
Uniqueness
Ticagrelor impurity 2-d7 is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for studying the pharmacokinetics and metabolism of ticagrelor and related compounds.
Propiedades
Fórmula molecular |
C14H23ClN4O4S |
|---|---|
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |
Clave InChI |
FWGBZSJJCDADJP-NWVONJBHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |
SMILES canónico |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


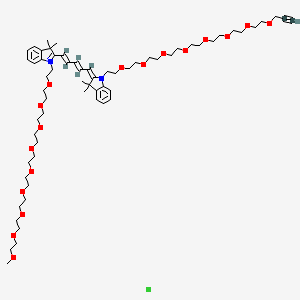
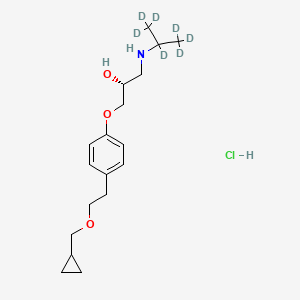
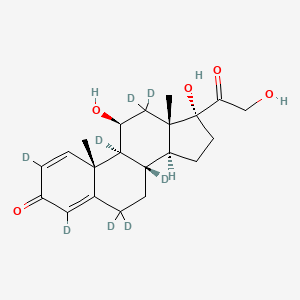
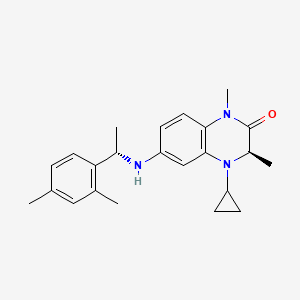
![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)
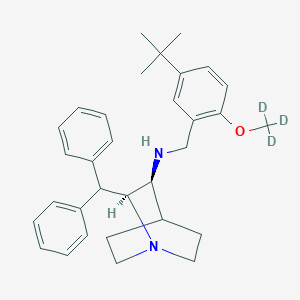
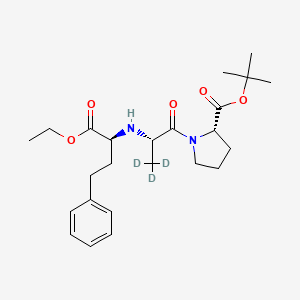
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
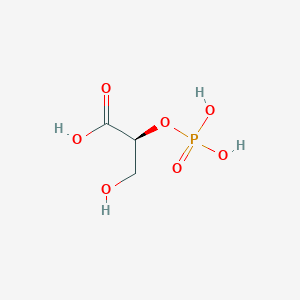
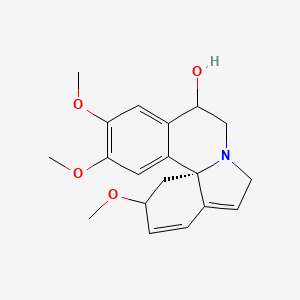
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)

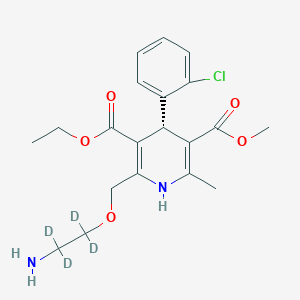
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
